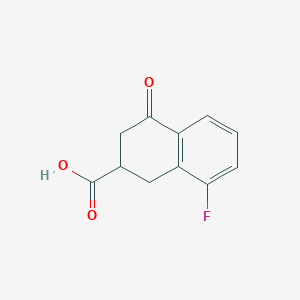
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a complex organic compound with the molecular formula C15H8BrNO5 and a molecular weight of 362.13 g/mol . This compound is characterized by the presence of bromine, nitro, and carboxylic acid ester functional groups attached to a fluorene backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves multiple steps, starting from fluorene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the fluorene ring.
Bromination: Addition of the bromine atom to the desired position on the fluorene ring.
Oxidation: Conversion of the fluorene to the corresponding ketone.
Esterification: Formation of the methyl ester from the carboxylic acid.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and concentrated sulfuric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester include:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Lacks the bromine atom, which affects its reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester: Contains an additional nitro group and a different ester group, leading to different chemical properties and uses
Properties
Molecular Formula |
C15H8BrNO5 |
|---|---|
Molecular Weight |
362.13 g/mol |
IUPAC Name |
methyl 2-bromo-7-nitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C15H8BrNO5/c1-22-15(19)12-5-7(16)4-11-13(12)9-3-2-8(17(20)21)6-10(9)14(11)18/h2-6H,1H3 |
InChI Key |
OQFSLHAPCBWNPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
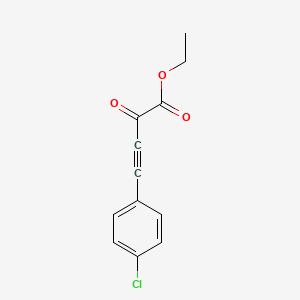
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
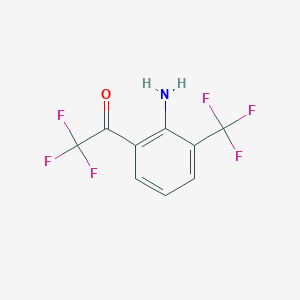
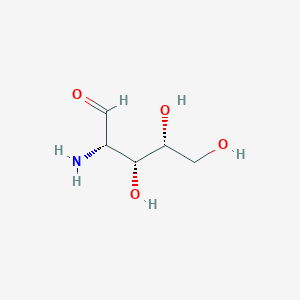
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
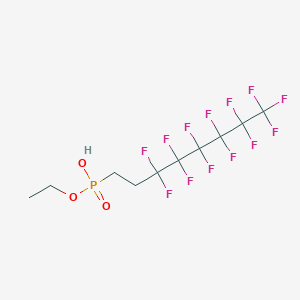
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
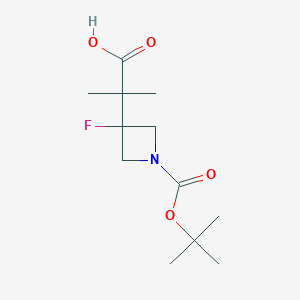


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
